Cycloheptene, 1-ethynyl-2-methyl-
Description
Cycloheptene, 1-ethynyl-2-methyl-, is a bicyclic organic compound featuring a seven-membered cycloheptene ring substituted with an ethynyl (-C≡CH) group at position 1 and a methyl (-CH₃) group at position 2. The ethynyl group introduces significant electronic and steric effects due to its sp-hybridized carbon, while the methyl group contributes to steric bulk and influences ring conformation. This compound is of interest in synthetic organic chemistry, particularly in cycloaddition reactions and as a precursor for strained alkynes in materials science.
Properties
Molecular Formula |
C10H14 |
|---|---|
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1-ethynyl-2-methylcycloheptene |
InChI |
InChI=1S/C10H14/c1-3-10-8-6-4-5-7-9(10)2/h1H,4-8H2,2H3 |
InChI Key |
SJPOHWHMTNIJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCCC1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptene, 1-ethynyl-2-methyl- typically involves the reaction of cycloheptene with ethynyl and methyl substituents under specific conditions. One common method is the addition of ethynyl lithium to cycloheptanone, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of Cycloheptene, 1-ethynyl-2-methyl- may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Cycloheptene, 1-ethynyl-2-methyl- undergoes various chemical reactions, including:
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Diols, ketones
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives
Scientific Research Applications
Cycloheptene, 1-ethynyl-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cycloheptene, 1-ethynyl-2-methyl- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in molecular structure and function, contributing to the compound’s biological and chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Cycloheptene Derivatives
The following analysis compares cycloheptene, 1-ethynyl-2-methyl- , with analogous compounds based on substituent effects, reactivity, and hazards inferred from the evidence.
Substituent Effects and Reactivity
a) 1-(4-Methoxyphenyl)cycloheptene (CAS 32960-45-5)
- Substituents : Methoxyphenyl (-C₆H₄-OCH₃) at position 1.
- Reactivity : The electron-donating methoxy group enhances aromatic stabilization, reducing ring strain compared to the ethynyl-substituted analog. Likely participates in electrophilic substitution rather than cycloaddition.
- Source : Listed in supplier databases as a specialty chemical .
b) Cycloheptene, 1,2-bis(4-methoxyphenyl) (CAS 62360-80-9)
- Substituents : Two methoxyphenyl groups at positions 1 and 2.
- Reactivity: Increased steric hindrance and electron density may limit reactivity compared to mono-substituted derivatives. Potential applications in liquid crystals or polymers due to planar aromatic groups .
c) 2-Cyclohepten-1-one (CAS 1121-66-0)
- Substituents : Ketone (-C=O) at position 1.
- Reactivity: The electron-withdrawing ketone group polarizes the ring, facilitating nucleophilic attacks.
- Physical Data : Molecular weight = 110.15 g/mol; InChIKey = WZCRDVTWUYLPTR-UHFFFAOYSA-N .
| Compound | Substituents | Key Reactivity Features | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-Ethynyl-2-methyl- | Ethynyl, Methyl | High strain, cycloaddition candidate | Data not available |
| 1-(4-Methoxyphenyl)- | Methoxyphenyl | Electrophilic substitution | Data not available |
| 1,2-Bis(4-methoxyphenyl) | Two methoxyphenyls | Steric hindrance, planar aromatic systems | Data not available |
| 2-Cyclohepten-1-one | Ketone | Nucleophilic reactivity | 110.15 |
Comparison of Hazards :
- Ethynyl vs. Methoxy Groups : The ethynyl group may introduce additional risks (e.g., polymerization hazards) compared to methoxy or phenyl substituents.
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